molecular formula C19H28N2O6 B556996 Z-D-Lys(Boc)-OH CAS No. 66845-42-9

Z-D-Lys(Boc)-OH

Cat. No. B556996
CAS RN: 66845-42-9
M. Wt: 380.4 g/mol
InChI Key: DYSBKEOCHROEGX-OAHLLOKOSA-N
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Description

Z-D-Lys(Boc)-OH, also known as Nα-Cbz-Nε-Boc-D-Lysine or Nα-Z-Nε-Boc-D-lysine, is a derivative of the amino acid lysine . It is used in laboratory settings, particularly in the synthesis of substances .


Synthesis Analysis

Z-D-Lys(Boc)-OH is used in solution phase peptide synthesis . It is a key component in the creation of complex peptides, which are chains of amino acids linked by peptide bonds. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis. It prevents unwanted side reactions from occurring during the synthesis process .


Physical And Chemical Properties Analysis

Z-D-Lys(Boc)-OH has a molecular weight of 380.44 g/mol . It has a density of 1.2±0.1 g/cm^3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds .

Scientific Research Applications

  • Pilot-Scale Production of Protected Tripeptide : Z-D-Lys(Boc)-OH is used in the synthesis of protected tripeptides like Z-Phe-D-Trp-Lys(ε-Boc)OH, which are crucial in the production of synthetic analogs of somatostatin. This method enables the preparation of the target compound with high purity, around 99% (A. Balaev, V. Osipov, V. Fedorov, 2014).

  • Synthesis of Opioid Peptides : Z-D-Lys(Boc)-OH is involved in the synthesis of opioid peptides. Research shows that replacing Arg with homoarginine in these peptides might enhance biological activity and resistance to degradation by enzymes (J. Izdebski et al., 2007).

  • Role in Protease-Catalyzed Oligomerization : The study demonstrates the influence of Nε-protecting groups like Boc in the protease-catalyzed oligomerization of L-lysine, leading to different product properties (X. Qin et al., 2014).

  • Assaying Human Zinc and NAD+-Dependent Histone Deacetylases : Z-D-Lys(Boc)-OH, under the name Z-MAL, has been used as a nonradioactive substrate for assaying histone deacetylases, which are significant in the regulation of transcription and are targets for anticancer drugs (Birgit Heltweg et al., 2003).

  • Polypeptide Synthesis and Structure Characterization : Z-D-Lys(Boc)-OH is used in the synthesis of complex polypeptides, like Fmoc-L-Lys(Boc)-Gly-OH, which has potential in disease prevention and treatment (Zhao Yi-nan, Melanie Key, 2013).

  • Synthesis of Derivatives for Peptide Drugs : Z-D-Lys(Boc)-OH is important in synthesizing orthogonally protected diurethane derivatives of lysine, useful in peptide drug production (S. Wiejak et al., 1999).

  • Photocatalytic Activity for NOx Removal : The study on Bi2O2CO3/Bi4O5Br2 heterostructure, referred to as BOC/BOB, explores photocatalytic activity, relevant in environmental applications, though not directly mentioning Z-D-Lys(Boc)-OH (G. Zhu et al., 2019).

  • Study on Anti-Apoptotic Proteins : Z-D-Lys(Boc)-OH has been studied for its interaction with anti-apoptotic proteins, suggesting its potential use as a chemotherapy molecule (E. B. Şaş et al., 2020).

properties

IUPAC Name

(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBKEOCHROEGX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428486
Record name Z-D-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Lys(Boc)-OH

CAS RN

66845-42-9
Record name Z-D-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Pallai, S Struthers, M Goodman… - … Original Research on …, 1983 - Wiley Online Library
An extended retro‐inverso modification was introduced at the central six residues of the somatostatin molecule, the region of internal enzymatic degradations. The synthesis of the …
Number of citations: 28 onlinelibrary.wiley.com
L Milanos, R Brox, T Frank, G Poklukar… - Journal of Medicinal …, 2016 - ACS Publications
In this work we report a design, synthesis, and detailed functional characterization of unique strongly biased allosteric agonists of CXCR3 that contain tetrahydroisoquinoline …
Number of citations: 21 pubs.acs.org
СД АНАНД, ДГ ДЖЕЙМС, ФХ КРИСТОФЕР… - 1982 - elibrary.ru
Изобретение относится к способу R2-атом водорода; 11-13-A1а; получения полипептидов—новых соеди-Н-А5p; Н-Lys; Н-Lys (Вос), нений, обладающих биологической …
Number of citations: 0 elibrary.ru

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